1-(1,5-Naphthyridin-3-yl)ethanone
CAS No.: 1246088-62-9
Cat. No.: VC2274177
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246088-62-9 |
---|---|
Molecular Formula | C10H8N2O |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 1-(1,5-naphthyridin-3-yl)ethanone |
Standard InChI | InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10/h2-6H,1H3 |
Standard InChI Key | QBCLQROIFXPZDW-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC2=C(C=CC=N2)N=C1 |
Canonical SMILES | CC(=O)C1=CC2=C(C=CC=N2)N=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1-(1,5-Naphthyridin-3-yl)ethanone features a naphthyridine moiety with an ethanone group attached at the 3-position. The compound is characterized by its heterocyclic structure containing two nitrogen atoms in the ring system. This specific arrangement contributes significantly to its chemical reactivity and biological interactions. The compound has a CAS registry number of 1246088-62-9, which serves as its unique identifier in chemical databases and literature.
The molecular formula of this compound is C10H8N2O, with a molecular weight of approximately 172.18 g/mol. The structure combines the naphthyridine skeleton, which is a bicyclic system containing two nitrogen atoms at positions 1 and 5, with an acetyl group (ethanone) at position 3. This structural arrangement is crucial for its chemical reactivity and potential biological activities.
Physical and Chemical Properties
The physical state of 1-(1,5-Naphthyridin-3-yl)ethanone is typically a solid at room temperature. Its chemical properties are largely influenced by both the naphthyridine core and the ketone functional group. The compound exhibits characteristics typical of both heterocyclic amines and ketones, making it versatile in various chemical transformations.
The presence of the ketone group provides a reactive site for nucleophilic additions, while the naphthyridine ring system offers possibilities for electrophilic aromatic substitution reactions. Additionally, the nitrogen atoms in the ring system can participate in coordination chemistry, allowing the compound to form complexes with various metals.
Spectroscopic Characterization
Spectroscopic data for 1-(1,5-Naphthyridin-3-yl)ethanone includes:
Spectroscopic Parameter | Identification Data |
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InChI | InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10 |
InChI Key | QBCLQROIFXPZDW-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC2=C(C=CC=N2)N=C1 |
These spectroscopic identifiers provide standardized representations of the compound's structure, facilitating its identification and comparison with related molecules in chemical databases.
Synthesis and Preparation Methods
Thermal Condensation Method
One of the primary methods for synthesizing 1-(1,5-Naphthyridin-3-yl)ethanone involves the thermal condensation of primary aromatic amines with the carbonyl groups of β-ketoesters. This synthetic approach relies on the formation of Schiff base intermediates, which subsequently undergo cyclization to form the naphthyridine core structure.
The reaction typically proceeds under elevated temperatures, which facilitate the condensation and subsequent cyclization steps. The thermal energy provides the activation energy necessary for bond formation and rearrangement, leading to the formation of the desired product. This method is valued for its relative simplicity and the moderate to good yields it can achieve.
Friedländer Synthesis
The Friedländer synthesis represents another important approach for preparing 1-(1,5-Naphthyridin-3-yl)ethanone. This method involves the reaction of a primary amine with a carbonyl compound, resulting in the formation of an imine intermediate. This intermediate then undergoes cyclization to generate the naphthyridine structure.
Biological Activities
Antimicrobial Properties
Compounds related to naphthyridine, including 1-(1,5-Naphthyridin-3-yl)ethanone, have demonstrated significant antibacterial and antifungal activities. Research indicates that this compound exhibits inhibitory effects against various bacteria and fungi, suggesting its potential application as an antimicrobial agent.
Studies have shown effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL against E. coli in some cases. This antimicrobial activity makes the compound a candidate for developing new antibiotics, which is particularly relevant in the context of increasing antimicrobial resistance.
Enzyme Inhibition and Cellular Effects
The biological activity of 1-(1,5-Naphthyridin-3-yl)ethanone involves several mechanisms at the cellular level:
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Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cellular metabolism and proliferation.
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Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in target cells, leading to apoptosis.
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Gene Expression Modulation: The compound influences the expression of genes associated with apoptosis and cell cycle regulation.
These mechanisms collectively contribute to the compound's biological effects, making it a multifaceted agent with potential applications in various therapeutic contexts.
Chemical Reactivity
Substitution Reactions
1-(1,5-Naphthyridin-3-yl)ethanone participates in various substitution reactions, particularly with electrophilic or nucleophilic reagents. These reactions can occur at different positions on the naphthyridine ring system, depending on the nature of the reagent and the reaction conditions.
Electrophilic substitution typically occurs at positions with higher electron density, while nucleophilic substitution tends to target positions with electron deficiency. The presence of the nitrogen atoms in the ring system influences the electron distribution, directing the substitution to specific positions.
Oxidation and Reduction
The compound can undergo oxidation reactions, particularly using peracids, leading to the formation of mono N-oxide derivatives. These oxidation products have their own unique chemical properties and potential biological activities.
Reduction reactions can be performed using common reducing agents such as sodium borohydride. These reactions typically target the ketone group, resulting in the corresponding alcohol derivative. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reduction process.
Cross-Coupling and Complex Formation
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 1-(1,5-Naphthyridin-3-yl)ethanone serves as an important scaffold for drug discovery. The compound's biological activities, particularly its anticancer and antimicrobial properties, make it a valuable starting point for the development of new therapeutic agents.
Researchers utilize this compound as a building block to create libraries of derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies help identify the key structural features responsible for biological activity, guiding further optimization efforts.
Synthetic Intermediates and Building Blocks
Beyond its direct biological applications, 1-(1,5-Naphthyridin-3-yl)ethanone functions as a versatile synthetic intermediate in the preparation of more complex heterocyclic compounds. The reactivity of both the naphthyridine core and the ketone group allows for various transformations, enabling the synthesis of diverse molecular architectures.
In coordination chemistry, the compound serves as a ligand, forming complexes with various metals. These complexes may exhibit unique properties, including catalytic activity, making them relevant for applications beyond medicinal chemistry.
Comparison with Similar Compounds
The structural and functional properties of 1-(1,5-Naphthyridin-3-yl)ethanone can be compared with related compounds to understand its unique characteristics and potential advantages. The following table presents a comparison with structurally similar compounds:
Compound | Structure Type | Notable Activity |
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1-(1,5-Naphthyridin-3-yl)ethanone | Naphthyridine derivative | Antimicrobial and anticancer properties |
1-(3-Pyridyl)ethanone | Pyridine derivative | Antimicrobial activity |
2-Aminoquinoline | Quinoline derivative | Anticancer properties |
4-Hydroxyquinoline | Hydroxyquinoline | Antiviral activity |
1-(2-Methylquinolin-3-yl)ethanone | Methylated quinoline | Antibacterial properties |
This comparison highlights the structural uniqueness of 1-(1,5-Naphthyridin-3-yl)ethanone, particularly its naphthyridine core with two strategically positioned nitrogen atoms, which contributes to its specific biological profile and chemical reactivity.
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